molecular formula C16H15NO B1603561 3,3-Diphenylpropyl isocyanate CAS No. 41347-11-9

3,3-Diphenylpropyl isocyanate

Cat. No.: B1603561
CAS No.: 41347-11-9
M. Wt: 237.3 g/mol
InChI Key: BYTUPWXAZYPWKE-UHFFFAOYSA-N
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Description

3,3-Diphenylpropyl isocyanate is an organic compound with the molecular formula C16H15NO. It is characterized by the presence of an isocyanate group (-NCO) attached to a 3,3-diphenylpropyl group. This compound is used as a reagent in various chemical reactions and has applications in the synthesis of pharmaceuticals, dyes, and polymers.

Preparation Methods

The synthesis of 3,3-Diphenylpropyl isocyanate can be achieved through several methods:

    Phosgene Method: This traditional method involves the reaction of 3,3-diphenylpropylamine with phosgene.

    Non-Phosgene Methods: These include reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate or urea as starting materials. These methods are often preferred due to their reduced environmental impact compared to the phosgene method.

Chemical Reactions Analysis

3,3-Diphenylpropyl isocyanate undergoes various chemical reactions, including:

    Reaction with Alcohols: Forms urethanes.

    Reaction with Amines: Produces ureas.

    Reaction with Carboxylic Acids: Yields amides.

Common reagents used in these reactions include alcohols, amines, and carboxylic acids. The major products formed are urethanes, ureas, and amides, respectively.

Scientific Research Applications

3,3-Diphenylpropyl isocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Employed in the development of biochemical assays and probes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Acts as a catalyst in the production of polyurethane foam and other polymers.

Mechanism of Action

The mechanism of action of 3,3-Diphenylpropyl isocyanate involves its reactivity with nucleophiles such as alcohols, amines, and carboxylic acids. The isocyanate group (-NCO) reacts with these nucleophiles to form urethanes, ureas, and amides, respectively. This reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group.

Comparison with Similar Compounds

3,3-Diphenylpropyl isocyanate can be compared with other isocyanates such as:

    Phenyl isocyanate: Similar in reactivity but lacks the additional phenyl groups.

    Methyl isocyanate: More volatile and toxic, used in different industrial applications.

    Toluene diisocyanate: Commonly used in the production of polyurethane foams, more reactive due to the presence of two isocyanate groups.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other isocyanates.

Properties

IUPAC Name

(3-isocyanato-1-phenylpropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-13-17-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTUPWXAZYPWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN=C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611289
Record name 1,1'-(3-Isocyanatopropane-1,1-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41347-11-9
Record name 1,1'-(3-Isocyanatopropane-1,1-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,-Diphenylpropyl isoyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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